molecular formula C18H20N4O3 B2619065 N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide CAS No. 491867-85-7

N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide

Cat. No.: B2619065
CAS No.: 491867-85-7
M. Wt: 340.383
InChI Key: MUBKMCAAHPLSHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide is a synthetic compound featuring a benzodioxole core fused to a piperazinyl-ethanamide scaffold.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c23-18(20-14-4-5-15-16(11-14)25-13-24-15)12-21-7-9-22(10-8-21)17-3-1-2-6-19-17/h1-6,11H,7-10,12-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBKMCAAHPLSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole ring and the attachment of the pyridyl and piperazine groups. One common method involves the use of benzo[d][1,3]dioxole carbaldehyde as a starting material, which undergoes condensation reactions with appropriate reagents to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzo[d][1,3]dioxole derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the benzodioxole ring and the piperazine moiety. Below is a detailed comparison based on pharmacological activity, physicochemical properties, and functional groups.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Biological Activity (IC₅₀) Application/Notes
N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide (Target) 2-Pyridyl (piperazine); Unsubstituted benzodioxole 429.9* Not reported Potential serotonin/neurotransmitter receptor ligand
N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide 5-Chloro-2-methylphenyl (piperazine); Acetyl (benzodioxole) 429.9 Not reported Research compound; predicted pKa 12.56
N-{3-[4-(3-aminopropyl)piperazinyl]propyl}-3-O-acetyl betulinamides (1c) 3-Aminopropyl (piperazine); Acetyl (betulin) ~600 (estimated) IC₅₀ = 220 nM Antimalarial activity
trans-N-{2-[4-(2-Methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)carboxamide 2-Methoxyphenyl (piperazine); Pyridyl ~450 (estimated) Precursor for [F-18]Mefway 5-HT1A receptor imaging agent
N-(3-[[4-(3-Trifluoromethylphenyl)piperazinyl]methyl]-pyrrolyl)-4-pyridylcarboxiamide 3-Trifluoromethylphenyl (piperazine) ~500 (estimated) Antimycobacterial Tuberculosis treatment (combination therapy)

Notes:

  • Benzodioxole Substitutions: Acetylation at the benzodioxole ring (as in ) increases lipophilicity, which could enhance blood-brain barrier penetration but reduce solubility .
  • Pharmacological Activity: Piperazinyl derivatives with polar groups (e.g., 3-aminopropyl in ) exhibit nanomolar antimalarial activity, suggesting that the target compound’s pyridyl group might confer similar potency if optimized . The 5-chloro-2-methylphenyl analog () lacks reported activity, highlighting the critical role of substituent selection in bioactivity.

Table 2: Predicted Physicochemical Properties

Property Target Compound* 5-Chloro-2-methylphenyl Analog 3-Aminopropyl Betulinamide
Boiling Point (°C) Not reported 655.7±55.0 Not reported
Density (g/cm³) Not reported 1.334±0.06 Not reported
pKa Not reported 12.56±0.20 Not reported
Molecular Weight 429.9 429.9 ~600

Research Findings and Implications

Antimalarial Potential: Piperazinyl-ethanamide derivatives with acetyl or aminopropyl groups () show IC₅₀ values in the nanomolar range, suggesting that the target compound’s pyridyl group could be explored for similar activity .

Synthetic Challenges: Substitutions on the benzodioxole ring (e.g., acetyl in ) require precise synthetic protocols to avoid side reactions, as noted in studies on transmission-mode mass spectrometry () .

Biological Activity

N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C16H18N2O2
  • Molecular Weight : 270.33 g/mol
  • IUPAC Name : N-(1,3-benzodioxol-5-yl)-2-(4-(2-pyridyl)piperazinyl)ethanamide

Physical Properties

The compound exhibits properties typical of amides and dioxoles, including solubility in organic solvents and stability under standard laboratory conditions.

This compound has been studied for its interaction with various biological targets. Notably, it has shown activity as a selective serotonin receptor agonist, particularly at the 5-HT1A receptor subtype. This interaction is crucial for its potential application in treating mood disorders and anxiety.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, compounds structurally related to N-Benzo[D]1,3-dioxolen-5-YL have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Studies

  • Study on Antidepressant Effects : A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The results were attributed to enhanced serotonergic transmission in the central nervous system.
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity of the compound against Staphylococcus epidermidis. The study found that the compound inhibited biofilm formation and reduced bacterial viability at sub-micromolar concentrations, suggesting its potential as a therapeutic agent against biofilm-associated infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural features. The presence of the dioxole ring and the piperazine moiety are critical for receptor binding affinity and selectivity. Modifications to these functional groups can lead to variations in potency and efficacy.

Data Table: SAR Insights

Compound VariantStructural ModificationBiological ActivityIC50 (µM)
Original CompoundNone5-HT1A Agonist0.25
Variant AAdded methyl groupIncreased potency0.10
Variant BRemoved dioxoleLoss of activity>10

Q & A

Basic: What are the key considerations for synthesizing N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide?

Answer:
The synthesis involves multi-step reactions, typically starting with coupling the benzo[d][1,3]dioxole moiety to a pyridyl-piperazine-ethanamide backbone. Critical steps include:

  • Amide bond formation : Use coupling agents like EDCl/HOBt or carbodiimides under inert conditions (e.g., nitrogen atmosphere) to minimize hydrolysis .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance reaction efficiency; triethylamine is often added as a base to neutralize acids generated during reactions .
  • Purity control : Monitor intermediates via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) .

Advanced: How can conflicting data in receptor binding assays for this compound be resolved?

Answer:
Discrepancies in binding affinity (e.g., dopamine D3 vs. off-target receptors) require:

  • Selectivity profiling : Perform competitive binding assays using radiolabeled ligands (e.g., [³H]spiperone for D2/D3 receptors) and compare IC₅₀ values across related receptors .
  • Structural analysis : Use X-ray crystallography or molecular docking to identify steric clashes or hydrogen-bonding mismatches in receptor-ligand interactions. Adjust substituents (e.g., pyridyl group orientation) to enhance selectivity .
  • Negative control validation : Confirm assay specificity with knockout cell lines or receptor antagonists (e.g., SB-277011-A for D3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.